Chrysanthemic Acid

描述

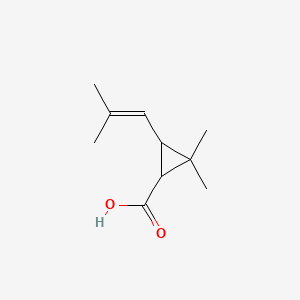

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPRKKSAJMMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871866 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10453-89-1 | |

| Record name | Chrysanthemic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10453-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHRYSANTHEMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysanthemic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,3R)-(+)-trans-Chrysanthemic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-(+)-trans-Chrysanthemic acid is a chiral organic compound that serves as the acidic component of natural pyrethrins, a class of insecticides derived from the flowers of Chrysanthemum cinerariaefolium.[1] This monoterpenoid carboxylic acid is a crucial building block in the synthesis of a wide array of synthetic pyrethroid insecticides. Pyrethroids are valued for their high insecticidal efficacy, low mammalian toxicity, and rapid degradation in the environment. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and biological activity of (1R,3R)-(+)-trans-chrysanthemic acid.

Physicochemical Properties

(1R,3R)-(+)-trans-Chrysanthemic acid is a clear, colorless to light yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1][3] |

| Molecular Weight | 168.23 g/mol | [3] |

| CAS Number | 4638-92-0 | [1] |

| IUPAC Name | (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid | [1][4] |

| Melting Point | 17-21 °C | [1] |

| Boiling Point | 110-114 °C at 2 mmHg | |

| Density | ~1.01 g/cm³ | |

| Optical Activity | [α]/D +14±1°, c = 2% in ethanol | |

| Refractive Index | n20/D 1.477 |

Spectroscopic Data

The structural elucidation of (1R,3R)-(+)-trans-chrysanthemic acid is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the cyclopropane protons, and the various methyl groups.

¹³C NMR (Predicted): The carbon NMR spectrum would distinguish the carboxylic acid carbon, the olefinic carbons, the cyclopropane carbons, and the methyl carbons. A published study on related chrysanthemic acid derivatives provides some context for the expected chemical shifts of the cyclopropane ring carbons, with C-4 and C-5 in trans analogues appearing around 20.2 ppm and 22.5 ppm, respectively.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[6][7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Vinylic C-H stretch |

| just below 3000 | C(sp³)-H stretch |

| 2200-3600 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~1720 | C=O stretch (carbonyl of carboxylic acid) |

| ~1650 | C=C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.[3][8]

| m/z | Interpretation |

| 168 | Molecular ion [M]⁺ |

| 153 | [M - CH₃]⁺ |

| 123 | Prominent fragment |

| 81 | Fragment |

| 43 | Fragment |

Experimental Protocols

Synthesis of (1R,3R)-(+)-trans-Chrysanthemic Acid

A common method for the preparation of trans-chrysanthemic acid is through the hydrolysis of its corresponding ester, such as methyl or ethyl chrysanthemate. The following is a representative protocol adapted from literature procedures.

Objective: To synthesize trans-chrysanthemic acid via the hydrolysis of a mixture of cis/trans methyl chrysanthemate.

Materials:

-

Methyl chrysanthemate (mixture of cis and trans isomers)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Toluene

-

Sulfuric acid (H₂SO₄), dilute solution

-

Ether

Procedure:

-

A mixture of methyl chrysanthemate (containing both cis and trans isomers), a 10% aqueous solution of potassium hydroxide, and methanol is charged into a reaction flask.

-

The mixture is stirred at 50°C for approximately 4 hours.

-

After the reaction is complete, methanol is removed by distillation.

-

Water is added to the reaction mixture, which is then extracted twice with ether to remove unreacted methyl chrysanthemate.

-

The aqueous layer is acidified with dilute sulfuric acid.

-

The acidified aqueous layer is extracted twice with toluene.

-

The combined toluene layers are washed and then concentrated under reduced pressure to yield trans-chrysanthemic acid.

Biological Activity and Signaling Pathway

(1R,3R)-(+)-trans-Chrysanthemic acid is a key component of pyrethroid insecticides, which exert their neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs).[9]

Mechanism of Action

Pyrethroids bind to the VGSCs in the neuronal membranes of insects.[9] This binding prevents the channels from closing after they have been activated, leading to a prolonged influx of sodium ions.[10][11] The persistent depolarization of the nerve cell membrane results in repetitive firing of the neuron, leading to paralysis and eventual death of the insect.[9] The selectivity of pyrethroids for insects over mammals is attributed to differences in the amino acid sequences of the VGSCs between these organisms.[9]

Signaling Pathway Diagram

Caption: Pyrethroid interaction with voltage-gated sodium channels.

Experimental Workflow

The synthesis of (1R,3R)-(+)-trans-chrysanthemic acid from its methyl ester can be summarized in the following workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Solved this compound can be isolated from chrysanthemum | Chegg.com [chegg.com]

- 3. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for (+)-trans-chrysanthemic acid (NP0171017) [np-mrd.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound is isolated from chrysanthemum flowers. The IR spectru.. [askfilo.com]

- 7. brainly.com [brainly.com]

- 8. This compound [webbook.nist.gov]

- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Chrysanthemic Acid in Chrysanthemum cinerariaefolium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthemum cinerariaefolium is the natural source of pyrethrins, a class of potent insecticides with low mammalian toxicity. The insecticidal activity of pyrethrins is largely attributed to their ester structure, composed of a carboxylic acid moiety and an alcohol moiety. The primary acid component, chrysanthemic acid, is a monoterpenoid derived from the methylerythritol 4-phosphate (MEP) pathway. Understanding the intricate biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing pyrethrin production in both its native host and heterologous systems. This guide provides a comprehensive overview of the core biosynthetic pathway, its regulation, and the experimental methodologies used to elucidate it.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from the primary metabolites pyruvate and glyceraldehyde 3-phosphate involves a series of enzymatic reactions localized within the plastids and cytosol. The initial steps follow the well-established MEP pathway to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The dedicated pathway to this compound then proceeds as follows:

-

Condensation of Dimethylallyl Diphosphate (DMAPP): The first committed step is the unconventional head-to-middle condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP). This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) .[1]

-

Formation of Chrysanthemol: CPP is subsequently converted to chrysanthemol. Evidence suggests that CDS itself can act as a bifunctional enzyme, catalyzing the hydrolysis of CPP to chrysanthemol.[2][3]

-

Oxidation to Chrysanthemal: The alcohol group of chrysanthemol is then oxidized to an aldehyde, chrysanthemal. This reaction is catalyzed by an alcohol dehydrogenase (ADH) , specifically TcADH2 in C. cinerariaefolium.[3]

-

Final Oxidation to this compound: The final step is the oxidation of chrysanthemal to this compound, a reaction catalyzed by an aldehyde dehydrogenase (ALDH) , identified as TcALDH1.[3]

Diagram of the this compound Biosynthetic Pathway

References

Chrysanthemic acid CAS number and molecular structure

An In-depth Technical Guide to Chrysanthemic Acid: CAS Numbers, Molecular Structure, and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a detailed overview of this compound, a foundational molecule in the synthesis of pyrethroid insecticides.

Molecular Structure and Isomerism

This compound is a monocarboxylic acid featuring a cyclopropane ring. Its IUPAC name is 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid.[1][2][3] The molecule's structure, with two chiral centers on the cyclopropane ring, gives rise to four distinct stereoisomers.[3][4] These isomers, arising from the cis and trans relationship of the substituents on the cyclopropane ring and their enantiomeric forms, exhibit different biological activities. The naturally occurring and most insecticidally active form is the (1R,3R)- or (+)-trans-chrysanthemic acid, which is found as an ester in the pyrethrin I component of pyrethrum flowers (Chrysanthemum cinerariaefolium).[3][4]

Molecular Formula: C₁₀H₁₆O₂[1][2][5][6][7]

Molecular Weight: 168.23 g/mol [1][2][4]

CAS Registry Numbers

The Chemical Abstracts Service (CAS) has assigned specific registry numbers to the various forms of this compound, which are crucial for unambiguous identification in research and commerce.

| Isomer/Derivative | CAS Number | Reference(s) |

| This compound (isomer undefined) | 10453-89-1 | [1][2][6] |

| (±)-cis-Chrysanthemic acid | 2935-23-1 | [1] |

| (±)-trans-Chrysanthemic acid | 705-16-8 | [1] |

| (-)-trans-Chrysanthemic acid | 2259-14-5 | [1][3] |

| (+)-trans-Chrysanthemic acid | 4638-92-0 | [1][3][4][8] |

| (+)-cis-Chrysanthemic acid | 26771-11-9 | [3] |

| (-)-cis-Chrysanthemic acid | 26771-06-2 | [3] |

| Chrysanthemoyl chloride | 14297-81-5 | [9] |

Physicochemical Properties

The physical and chemical properties of this compound and its isomers are essential for their handling, formulation, and synthesis.

| Property | Value | Isomer/Form | Reference(s) |

| Melting Point | 17-21 °C | (+)-trans | [1][3] |

| 115-116 °C | (±)-cis | [1] | |

| 54 °C | (±)-trans | [1] | |

| 120-121 °C | White crystalline powder | [10] | |

| Boiling Point | 204.8 °C (at 760 mmHg) | Not specified | [10] |

| Density | 0.999 g/cm³ | Not specified | [10] |

| Flash Point | 97.5 °C | Not specified | [10] |

| Vapor Pressure | 0.106 mmHg (at 25 °C) | Not specified | [10] |

| Solubility | Moderately soluble in water; very soluble in organic solvents like ethyl acetate. | trans | [1][5] |

| Optical Rotation [α]D²⁵ | -14.01° (c=1.535 in abs. alcohol) | (-)-trans | [1] |

| +14.16° (c=1.554 in abs. alcohol) | (+)-trans | [1] |

Experimental Protocols

Synthesis of trans-Chrysanthemic Acid

This protocol describes the hydrolysis of a mixture of methyl chrysanthemate isomers to selectively yield trans-chrysanthemic acid.

-

Reaction Setup: In a 100 mL four-necked flask, charge 20.0 g of methyl chrysanthemate (composed of 40.0% cis-isomer and 60.0% trans-isomer), 33 g of a 10% aqueous solution of potassium hydroxide, and 20 g of methanol.

-

Reaction Conditions: Stir the mixture at 50°C for 4 hours.

-

Workup: After the reaction period, remove the methanol by distillation.

-

Isolation: Treat the remaining reaction mixture to isolate the product. This procedure yields 9.4 g of trans-chrysanthemic acid (an 83% yield based on the initial trans-isomer content) and 9.6 g of unreacted methyl chrysanthemate.

Synthesis of Chrysanthemoyl Chloride

This protocol outlines the conversion of this compound to its more reactive acid chloride derivative, a key intermediate for ester synthesis.[11]

-

Reaction Setup: Prepare a solution of this compound and an excess of thionyl chloride (SOCl₂).

-

Reaction Conditions: Stir the solution at 50-60°C for 4 hours.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude chrysanthemoyl chloride. This intermediate can then be used directly in subsequent reactions, such as esterification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of trans-chrysanthemic acid in biological matrices.[12]

-

Sample Preparation: Homogenize the sample material. For total this compound (free and conjugated forms), first treat the homogenate with sodium hydroxide (NaOH) to hydrolyze any esters.

-

Instrumentation: Analyze the sample using a Shimadzu QP-2010 GC-MS system (or equivalent) equipped with an Rxi-5Sil column.

-

Quantification: Calculate the concentration of trans-chrysanthemic acid by comparing the peak area to a standard curve generated with a certified reference standard.

Visualizing Synthesis: A Logical Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound, a common pathway in the production of pyrethroid insecticides.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]

- 5. CAS 705-16-8: trans-Chrysanthemic acid | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. (+)-trans-Chrysanthemic acid = 97.0 GC 4638-92-0 [sigmaaldrich.com]

- 9. CAS 14297-81-5: this compound chloride | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Chrysanthemic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sourcing and extraction methodologies for chrysanthemic acid, a key precursor in the synthesis of pyrethroid insecticides. The guide details the biosynthetic origins of the molecule, presents comparative data on various extraction techniques for its natural esters, and furnishes detailed experimental protocols.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the flower heads of the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium).[1][2] In the plant, this compound exists as a series of esters, collectively known as pyrethrins. These pyrethrins are potent, natural insecticides. The highest concentration of these active compounds is found in the achenes (seeds) of the flowers.[3] The pyrethrin content in dried pyrethrum flowers typically ranges from 0.9% to as high as 3.0% by weight, depending on the cultivar and growing conditions.[4]

This compound itself is a monoterpenoid. The naturally occurring and most insecticidally active stereoisomer is (+)-trans-chrysanthemic acid, which is esterified with alcohols like pyrethrolone, cinerolone, and jasmolone to form the pyrethrins I group.

Biosynthesis of this compound

The biosynthesis of the this compound moiety in Tanacetum cinerariifolium originates from the methylerythritol-4-phosphate (MEP) pathway within the plant's plastids. The pathway begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the MEP pathway. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) to form chrysanthemyl diphosphate (CDP).[5][6] CDP is then converted to trans-chrysanthemol.[5][6] This alcohol is subsequently oxidized in a two-step process to yield trans-chrysanthemic acid. The first oxidation to trans-chrysanthemal is catalyzed by an alcohol dehydrogenase (ADH), and the final oxidation to trans-chrysanthemic acid is catalyzed by an aldehyde dehydrogenase (ALDH).[5][6][7]

Extraction of Pyrethrins

The extraction of this compound from its natural source is a two-stage process: first, the extraction of pyrethrin esters from the pyrethrum flowers, and second, the hydrolysis (saponification) of these esters to yield free this compound. Various methods have been developed for the initial extraction of pyrethrins, ranging from traditional solvent extraction to more modern "green" techniques.

Data on Pyrethrin Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of pyrethrins from Tanacetum cinerariifolium.

| Extraction Method | Solvent | Temperature (°C) | Pressure (MPa) | Time | Yield/Concentration | Reference |

| Solvent Extraction | ||||||

| Soxhlet | n-Hexane | 155 | Ambient | 85 min | - | [4][8] |

| Soxhlet | Petroleum Ether | 135 | Ambient | 80 min | - | [4][8] |

| Maceration | Kerosene | Room Temp | Ambient | 48 hours | ~73% of total pyrethrins | [1] |

| Water Bath | n-Hexane | 40 | Ambient | 4 hours | 3.76% of dry weight | [3] |

| Ultrasound-Assisted | ||||||

| UAE | 80% Methanol | 70 | Ambient | - | High cinerin I & pyrethrin I | [9] |

| UAE | 80% Ethanol | 70 | Ambient | - | High pyrethrin II & jasmolin II | [9] |

| Microwave-Assisted | ||||||

| MAE | 80% Ethanol | 70 | Ambient | - | High total pyrethrins | [9] |

| Supercritical Fluid | ||||||

| SC-CO₂ | Carbon Dioxide | 40 | 8.27 (1200 psi) | 3 hours | 140 mg PI / 100g55 mg PII / 100g | [10] |

| SC-CO₂ | Carbon Dioxide | 40 | 9 | - | High selectivity | [5] |

| SC-CO₂ | Carbon Dioxide | 35 | 20 | 2 hours | 2.15% of dry weight | [3] |

| SC-CO₂ | Carbon Dioxide | 35 | 10 | - | High yield | [11] |

PI = Pyrethrin I, PII = Pyrethrin II. Yields are highly dependent on the plant material.

Experimental Protocols

General Workflow for Extraction and Isolation

The overall process involves drying and grinding the plant material, extracting the pyrethrin-rich oleoresin, and then hydrolyzing the esters to liberate this compound, followed by purification.

References

- 1. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The this compound moiety - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. fao.org [fao.org]

- 9. EP0034875B1 - Method for the purification of pyrethroid intermediate compounds by selective partial saponification - Google Patents [patents.google.com]

- 10. US2837534A - Process for extracting pyrethrin synergists from sesame oil - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

The Discovery and Enduring Legacy of Chrysanthemic Acid: A Technical Guide

Abstract

Chrysanthemic acid, a monoterpenoid organic compound, stands as a cornerstone in the development of insecticides. Initially discovered as a key constituent of the natural insecticide pyrethrum, derived from the flowers of Chrysanthemum cinerariaefolium, its unique chemical structure has been the blueprint for a vast array of synthetic pyrethroids. This technical guide provides an in-depth exploration of the discovery, history, and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the pivotal experiments that elucidated its structure, detail key synthetic methodologies, and present a comprehensive overview of its biosynthetic pathway. All quantitative data are summarized in structured tables, and complex pathways and workflows are visualized through detailed diagrams to facilitate a deeper understanding of this remarkable molecule.

Introduction

The quest for effective and safe insecticides has been a long-standing endeavor in agricultural and public health sciences. Nature has often provided the most elegant solutions, and the insecticidal properties of the pyrethrum flower (Chrysanthemum cinerariaefolium) have been recognized for centuries. The active components, known as pyrethrins, are potent neurotoxins to insects but exhibit low mammalian toxicity.[1][2] At the heart of the most active pyrethrins lies this compound, an irregular monoterpene that forms the acid moiety of these insecticidal esters.[3][4]

This guide will trace the scientific journey from the initial isolation of pyrethrins to the elucidation of the structure of this compound and the subsequent development of synthetic methodologies that have paved the way for the modern pyrethroid industry.

The Dawn of Discovery: Staudinger and Ružička

The story of this compound begins in the early 20th century with the pioneering work of Hermann Staudinger and Leopold Ružička. In 1924, through their meticulous investigation of the active principles of pyrethrum extract, they successfully isolated and identified the acidic component of pyrethrin I, which they named this compound.[5] Their work, published in Helvetica Chimica Acta, laid the foundational understanding of the chemical nature of pyrethrins and opened the door for future synthetic efforts.[6]

Initial Structural Elucidation

Staudinger and Ružička deduced the structure of this compound as 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid through a series of classical chemical degradation and derivatization experiments.[5] The presence of a cyclopropane ring, a rare motif in natural products at the time, was a significant finding. The molecule exists as four stereoisomers, with the naturally occurring insecticidal activity primarily associated with the (+)-trans isomer, (1R,3R)-chrysanthemic acid.[5] The absolute stereochemistry of the natural isomers was confirmed much later through more advanced analytical techniques.

Physicochemical and Spectroscopic Properties of this compound Stereoisomers

The four stereoisomers of this compound exhibit distinct physical and spectroscopic properties. A summary of these properties is presented in the table below. While enantiomers share many physical properties like melting and boiling points, they differ in their interaction with plane-polarized light.[7] Diastereomers (cis vs. trans) have different physical properties.

| Property | (+)-trans (1R,3R) | (-)-trans (1S,3S) | (+)-cis (1R,3S) | (-)-cis (1S,3R) |

| CAS Number | 4638-92-0[5] | 2259-14-5[5] | 26771-11-9[5] | 26771-06-2[5] |

| PubChem CID | 16747[5] | 33607[5] | 33606[5] | 20755[5] |

| Melting Point (°C) | 17-21 | 17-21 | 115-116 | 115-116 |

| Optical Rotation | +14.4° (EtOH) | -14.2° (EtOH) | +41.2° (EtOH) | -41.0° (EtOH) |

| ¹H NMR (CDCl₃, ppm) | See Figure 1 | See Figure 1 | See ChemicalBook | See ChemicalBook |

| IR (cm⁻¹) | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C)[8][9] | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C) | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C) | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C) |

Figure 1: Representative ¹H NMR Spectrum of this compound. The spectrum shows characteristic peaks for the vinyl, cyclopropane, and methyl protons.[10]

Biosynthesis of this compound

The natural production of this compound in Chrysanthemum cinerariaefolium follows a fascinating biosynthetic pathway that diverges from the typical head-to-tail isoprenoid biosynthesis. The pathway begins with two molecules of dimethylallyl diphosphate (DMAPP).

Key Enzymatic Steps

-

Condensation: The enzyme chrysanthemyl diphosphate synthase (CDS) catalyzes the unconventional condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP).[3][4]

-

Hydrolysis: CDP is then hydrolyzed to chrysanthemol.[4]

-

Oxidation: A two-step oxidation process, catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), converts chrysanthemol to this compound.[4][11]

Caption: Biosynthetic pathway of this compound.

Chemical Synthesis of this compound

The development of synthetic routes to this compound was a major breakthrough, enabling the large-scale production of pyrethroid insecticides. Several key methodologies have been established over the years.

Staudinger and Ružička Synthesis (1924)

The first synthesis of this compound was reported by its discoverers. This method, while groundbreaking, was not practical for industrial scale-up due to the use of hazardous reagents like ethyl diazoacetate.[6]

Experimental Protocol (Conceptual):

-

Step 1: Reaction of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate to form the ethyl ester of a mixture of cis- and trans-chrysanthemic acids.

-

Step 2: Saponification of the resulting ester mixture to yield the corresponding carboxylic acids.

-

Step 3: Separation of the cis and trans isomers.

Caption: Staudinger and Ružička's synthetic approach.

Campbell and Harper Synthesis

Further developments by Campbell and Harper improved upon the original synthesis, though challenges with scalability and safety remained.[6]

Martel and Huynh Industrial Synthesis (Roussel-Uclaf)

A significant advancement in the industrial production of this compound was the method developed by Martel and Huynh at Roussel-Uclaf.[12] This process is based on the reaction of an appropriate ylide with an α,β-unsaturated ester.

Experimental Protocol (Conceptual):

-

Step 1: Synthesis of a suitable phosphonium ylide.

-

Step 2: Wittig-type reaction of the ylide with an ethyl senecioate derivative to form a cyclopropane ring.

-

Step 3: Hydrolysis of the resulting ester to this compound.

This method offered a more efficient and safer route for large-scale production.

Caption: Industrial synthesis by Martel and Huynh.

The Rise of Synthetic Pyrethroids

The ability to synthetically produce this compound on an industrial scale was a pivotal moment. It allowed for the modification of the alcohol moiety of the pyrethrin ester, leading to the development of a vast array of synthetic pyrethroids with improved stability, potency, and selectivity. Allethrin was one of the first commercially successful synthetic pyrethroids, being an ester of this compound.[5]

Conclusion

From its discovery in the humble chrysanthemum flower to its central role in modern insecticide development, this compound has had a profound impact on science and industry. The elegant work of early pioneers like Staudinger and Ružička, coupled with the ingenuity of later industrial chemists, has provided humanity with powerful tools for crop protection and disease vector control. The ongoing study of its biosynthesis and the development of novel synthetic routes continue to be active areas of research, ensuring that the legacy of this compound will endure for years to come.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound is isolated from chrysanthemum flowers. The IR spectru.. [askfilo.com]

- 9. brainly.com [brainly.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Spectroscopic Analysis of Chrysanthemic Acid

This document provides a comprehensive overview of the spectroscopic data for chrysanthemic acid, a key component of natural and synthetic insecticides. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

Introduction

This compound is a monoterpenoid and a member of the cyclopropane family. Its esters, known as pyrethrins and pyrethroids, are highly valued for their insecticidal properties.[1] The molecule exists as four stereoisomers. The (+)-trans isomer, (1R,3R)-chrysanthemic acid, is the acidic component of the natural insecticide pyrethrin I, found in chrysanthemum flowers.[1] Accurate spectroscopic analysis is crucial for its identification, characterization, and quality control in both natural extracts and synthetic preparations.

Molecular Formula: C₁₀H₁₆O₂[2][3][4][5] Molecular Weight: 168.23 g/mol [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H (proton) and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum of this compound shows distinct signals for the protons on the cyclopropane ring, the isobutenyl side-chain, the gem-dimethyl groups, and the carboxylic acid. The data presented below is for the (±)-trans isomer unless otherwise noted.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | - | Not always observed, depends on solvent and concentration.[2] |

| Vinylic Proton (-CH=) | ~4.90 | Doublet of Doublets | ~8.0, 5.0 | Chemical shift can vary. Another source reports ~5.10 ppm (d, J=8Hz).[6] The cis-isomer vinylic proton resonates further downfield.[6] |

| Cyclopropane H (α to COOH) | ~2.08 | Doublet of Doublets | ~8.0, 5.5 | |

| Cyclopropane H (α to C=C) | ~1.37 | Doublet | ~5.5 | |

| Vinylic Methyls (=C(CH₃)₂) | 1.70 | Singlet | - | Two overlapping singlets for the two methyl groups. |

| gem-Dimethyl (cis to COOH) | 1.25 | Singlet | - | |

| gem-Dimethyl (trans to COOH) | 1.15 | Singlet | - |

Note: Data compiled from spectra recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and spectrometer frequency.[2]

The ¹³C NMR spectrum of this compound displays ten signals, corresponding to the ten carbon atoms in the molecule. However, due to structural similarities, some sources report nine distinct signals, implying an overlap of resonances.[7] The chemical shifts provide insight into the carbon framework.

| Carbon Assignment | Chemical Shift (δ) ppm (trans-isomer) | Chemical Shift (δ) ppm (cis-isomer) | Notes |

| Carboxylic Acid (C=O) | ~179.0 | ~178.0 | |

| Vinylic Quaternary (=C<) | ~135.0 | ~134.5 | |

| Vinylic CH (-CH=) | ~122.0 | ~122.5 | |

| Cyclopropane C (α to COOH) | ~32.5 | ~33.0 | |

| Cyclopropane C (α to C=C) | ~31.0 | ~29.0 | |

| Quaternary Cyclopropane C | ~29.0 | ~30.0 | |

| Vinylic Methyl (=C(CH₃)₂) | ~25.5 | ~25.0 | |

| Vinylic Methyl (=C(CH₃)₂) | ~18.5 | ~18.0 | |

| gem-Dimethyl (C-4) | ~22.5 | ~28.6 | Chemical shifts for gem-dimethyl carbons are notably different between isomers.[8] |

| gem-Dimethyl (C-5) | ~20.2 | ~14.8 | Chemical shifts for gem-dimethyl carbons are notably different between isomers.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the carboxylic acid and alkene moieties.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding. |

| C-H Stretch (Vinylic) | ~3100 | Medium | Indicates =C-H bond.[9] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From methyl and cyclopropane C-H bonds. |

| C=O Stretch (Carboxylic Acid) | ~1720 | Strong | A very prominent peak indicating the carbonyl group.[9] |

| C=C Stretch (Alkene) | ~1600 | Medium | Indicates the isobutenyl double bond.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 168 | 36.3 | [M]⁺ (Molecular Ion) |

| 153 | 27.2 | [M - CH₃]⁺ |

| 123 | 100.0 | [M - COOH]⁺ (Base Peak)[6] |

| 81 | 63.5 | Fragmentation of cyclopropane ring[4][6] |

| 67 | - | Further fragmentation[6] |

| 43 | 32.7 | [C₃H₇]⁺ |

Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., Bruker 300 MHz or Varian 100 MHz) is used.[8][10]

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[10]

-

Data Acquisition : For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Data is acquired in Fourier transform mode.[8]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the acid in a volatile solvent and allowing it to evaporate. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), for example, a Shimadzu QP-2010 system.[11]

-

Sample Preparation : The sample is dissolved in a volatile organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[11] The concentration should be in the low ppm range.

-

Chromatographic Separation :

-

Column : A nonpolar capillary column, such as an Rxi-5Sil (30 m × 0.25 mm × 0.25 µm), is commonly used.[11]

-

Carrier Gas : Helium is used as the carrier gas.[11]

-

Temperature Program : A typical oven program starts at 50°C, holds for a few minutes, then ramps up to 300°C to ensure elution of the compound.[11]

-

-

Mass Analysis :

-

Ionization : Electron Ionization (EI) at 70 eV is standard.[4]

-

Detection : The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. homework.study.com [homework.study.com]

- 8. tandfonline.com [tandfonline.com]

- 9. brainly.com [brainly.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Chrysanthemic Acid: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of chrysanthemic acid, a critical component in the synthesis of pyrethroid insecticides. The document details the nomenclature, physical and chemical properties, and experimental protocols for the synthesis and separation of these isomers. Particular attention is paid to the relationship between stereochemistry and biological activity, offering valuable insights for the development of new and more effective insecticidal agents.

Introduction to this compound and its Stereoisomerism

This compound, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, is a monoterpenoid and the acidic component of pyrethrins, a class of natural insecticides derived from the flowers of Chrysanthemum cinerariifolium. The molecule possesses two stereocenters at the C1 and C3 positions of the cyclopropane ring, giving rise to four possible stereoisomers. These isomers are classified as two pairs of enantiomers, which are also diastereomers of each other.

The nomenclature of the stereoisomers is defined by the absolute configuration (R/S) at the stereocenters and the geometric arrangement (cis/trans) of the substituents on the cyclopropane ring. The four stereoisomers are:

-

(1R,3R)-trans-(+)-Chrysanthemic acid

-

(1S,3S)-trans-(-)-Chrysanthemic acid

-

(1R,3S)-cis-(+)-Chrysanthemic acid

-

(1S,3R)-cis-(-)-Chrysanthemic acid

The cis and trans designation refers to the relative position of the carboxyl group and the isobutenyl group on the cyclopropane ring. The (+) and (-) notation indicates the direction of rotation of plane-polarized light. The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the this compound moiety, with the (1R)-trans isomers generally exhibiting the highest potency.[1][2]

Quantitative Data of this compound Stereoisomers

The distinct stereochemistry of each isomer results in different physical and chemical properties. A summary of these properties is presented in the table below for easy comparison.

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| (1R,3R)-trans-(+) | 4638-92-0 | C₁₀H₁₆O₂ | 168.23 | 17-21 | +14.16° (c=1.554, abs alc)[3] |

| (1S,3S)-trans-(-) | 2259-14-5 | C₁₀H₁₆O₂ | 168.23 | 17-21 | -14.01° (c=1.535, abs alc)[3] |

| (1R,3S)-cis-(+) | 26771-11-9 | C₁₀H₁₆O₂ | 168.23 | 115-116 (for dl-cis) | Not readily available |

| (1S,3R)-cis-(-) | 26771-06-2 | C₁₀H₁₆O₂ | 168.23 | 115-116 (for dl-cis) | Not readily available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and separation of this compound stereoisomers.

Stereoselective Synthesis of (±)-trans-Chrysanthemic Acid

This protocol describes a stereoselective synthesis of racemic trans-chrysanthemic acid from 2-methylbut-3-yn-2-ol.

Materials:

-

2-methylbut-3-yn-2-ol

-

2-chloro-2-methylbut-3-yne

-

3-methylbut-2-en-1-ol

-

Potassium t-butoxide

-

Sodium in liquid ammonia

-

Chromium trioxide-pyridine complex

-

Solvents (e.g., anhydrous ether, toluene)

Procedure:

-

Synthesis of the Allenic Cyclopropane Intermediate:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium t-butoxide in anhydrous t-butanol.

-

Cool the solution in an ice bath and add a mixture of 2-chloro-2-methylbut-3-yne and 3-methylbut-2-en-1-ol dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude allenic cyclopropane.

-

-

Reduction of the Allene:

-

In a three-necked flask fitted with a dry ice condenser and a gas inlet, condense liquid ammonia.

-

Add small pieces of sodium metal until a persistent blue color is obtained.

-

Add a solution of the allenic cyclopropane in anhydrous ether dropwise to the sodium-ammonia solution.

-

Stir the reaction mixture for 2 hours, then quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (±)-trans-chrysanthemyl alcohol.

-

-

Oxidation to (±)-trans-Chrysanthemic Acid:

-

Prepare the chromium trioxide-pyridine complex in situ by adding chromium trioxide to pyridine in a flask cooled in an ice bath.

-

Add a solution of (±)-trans-chrysanthemyl alcohol in pyridine to the oxidant mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude (±)-trans-chrysanthemic acid.

-

Purify the product by recrystallization or distillation.

-

Resolution of (±)-trans-Chrysanthemic Acid via Diastereomeric Ester Formation

This protocol details the separation of the enantiomers of trans-chrysanthemic acid by forming diastereomeric esters with a chiral auxiliary, such as (-)-menthol.

Materials:

-

(±)-trans-Chrysanthemic acid

-

(-)-Menthol

-

Thionyl chloride or a carbodiimide coupling agent (e.g., DCC)

-

Pyridine (if using thionyl chloride)

-

Solvents (e.g., toluene, hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Esterification:

-

Convert (±)-trans-chrysanthemic acid to its acid chloride by reacting with a slight excess of thionyl chloride in an inert solvent like toluene.

-

Alternatively, use a carbodiimide coupling method with DCC and a catalytic amount of DMAP.

-

In a separate flask, dissolve (-)-menthol in an anhydrous solvent containing a base such as pyridine.

-

Slowly add the (±)-trans-chrysanthemoyl chloride to the (-)-menthol solution at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the mixture of diastereomeric esters.

-

-

Separation of Diastereomers:

-

The diastereomeric esters can be separated by fractional crystallization or column chromatography on silica gel.

-

For fractional crystallization, dissolve the ester mixture in a hot solvent (e.g., hexane or ethanol) and allow it to cool slowly. One diastereomer will preferentially crystallize out.

-

For column chromatography, use a silica gel column and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two diastereomers.

-

-

Hydrolysis of Separated Esters:

-

Hydrolyze each separated diastereomeric ester using a base such as potassium hydroxide in an alcohol/water mixture.

-

Heat the mixture at reflux for several hours.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.

-

Extract the pure enantiomer with an organic solvent, dry, and concentrate to yield the final product.

-

Visualizing Stereochemical Relationships and Separation Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a typical experimental workflow for their separation.

Caption: Relationship between the four stereoisomers of this compound.

Caption: Experimental workflow for the resolution of (±)-trans-chrysanthemic acid.

Structure-Activity Relationship

The stereochemistry of this compound is a determining factor in the insecticidal efficacy of the corresponding pyrethroid esters. Generally, esters derived from (1R)-configured this compound are significantly more active than their (1S) counterparts. Furthermore, for many pyrethroids, the trans isomers exhibit greater insecticidal activity than the cis isomers. For instance, in the case of resmethrin, the oral LD50 in rats for the 1R-cis isomer is approximately 168 mg/kg, while the 1R-trans isomer has an LD50 of >8,000 mg/kg, highlighting the profound impact of stereoisomerism on biological activity and toxicity.[1] This selectivity is attributed to the specific binding interactions of the pyrethroid molecules with their target site, the voltage-gated sodium channels in the nervous system of insects.

Conclusion

A thorough understanding of the stereoisomers of this compound is paramount for the rational design and development of effective and safe pyrethroid insecticides. This guide has provided a detailed overview of the nomenclature, physicochemical properties, and synthetic and separation methodologies for these important chiral molecules. The presented data and protocols serve as a valuable resource for researchers in the fields of agrochemistry, medicinal chemistry, and drug development, facilitating further innovation in the creation of next-generation pest control agents.

References

Synthesis of Chrysanthemic Acid from 3-Carene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for converting (+)-3-carene, a renewable raw material, into chrysanthemic acid, a crucial component in the production of synthetic pyrethroid insecticides. The guide provides a comprehensive overview of the key chemical transformations, detailed experimental protocols, and quantitative data to support research and development in this field.

Introduction

This compound is a key chiral building block for the synthesis of pyrethroids, a major class of modern insecticides valued for their high efficacy and low mammalian toxicity. The stereospecific synthesis of this compound from readily available natural products is of significant industrial interest. (+)-3-Carene, a bicyclic monoterpene found in turpentine, represents a cost-effective and renewable starting material for this purpose. This document outlines the primary synthetic routes from (+)-3-carene to (+)-trans-chrysanthemic acid, focusing on the ozonolysis pathway.

Primary Synthetic Pathway: Ozonolysis of (+)-3-Carene

The most established and stereospecific route for the synthesis of (+)-trans-chrysanthemic acid from (+)-3-carene proceeds through a multi-step process involving ozonolysis as the key bond-cleavage step. This pathway allows for the preservation of the desired stereochemistry at the cyclopropane ring, which is essential for the insecticidal activity of the final pyrethroid products.

The overall transformation can be visualized as a multi-stage process, beginning with the oxidative cleavage of the double bond in 3-carene and culminating in the formation of the target this compound.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from (+)-3-Carene to (+)-trans-Chrysanthemic Acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of (+)-trans-chrysanthemic acid from (+)-3-carene. The quantitative data associated with these steps are summarized in the subsequent tables.

Step 1: Ozonolysis of (+)-3-Carene

The initial step involves the selective cleavage of the endocyclic double bond of (+)-3-carene using ozone. This reaction is typically carried out at low temperatures to control the exothermic reaction and prevent over-oxidation.

Experimental Protocol:

A solution of (+)-3-carene (100 g, 0.734 mol) in a mixture of dichloromethane (500 mL) and methanol (100 mL) is cooled to -78 °C in a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone. The ozonide is reductively cleaved by the addition of dimethyl sulfide (DMS) (60 mL, 0.82 mol) and the mixture is allowed to warm to room temperature overnight. The solvent is removed under reduced pressure to yield the crude 2,2-dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde.

| Parameter | Value |

| Starting Material | (+)-3-Carene |

| Key Reagents | Ozone, Dimethyl Sulfide |

| Solvent | Dichloromethane/Methanol |

| Temperature | -78 °C |

| Reaction Time | Varies (until completion) |

| Yield | ~90-95% (crude) |

Step 2: Intramolecular Aldol Condensation (Cyclization)

The keto-aldehyde intermediate undergoes an intramolecular aldol condensation to form a bicyclic enone. This cyclization is typically base-catalyzed.

Experimental Protocol:

The crude 2,2-dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde is dissolved in ethanol (500 mL). A solution of sodium hydroxide (20 g, 0.5 mol) in water (100 mL) is added dropwise to the stirred solution at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The mixture is neutralized with hydrochloric acid and the ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (-)-2-acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene. The product can be purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 2,2-Dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde |

| Key Reagents | Sodium Hydroxide |

| Solvent | Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Yield | ~75-80% |

Step 3: Oxidative Cleavage to (+)-cis-Homocaronic Acid

The bicyclic enone is subjected to a second ozonolysis followed by an oxidative workup to yield (+)-cis-homocaronic acid.

Experimental Protocol:

A solution of (-)-2-acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene (50 g, 0.30 mol) in ethyl acetate (400 mL) is cooled to -78 °C and treated with a stream of ozone until the solution turns blue. The excess ozone is removed by purging with nitrogen. The reaction mixture is then treated with 30% hydrogen peroxide (100 mL, 0.88 mol) and formic acid (50 mL). The mixture is allowed to warm to room temperature and then heated at 50 °C for 2 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic extracts are washed with water, brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated to give (+)-cis-homocaronic acid as a crystalline solid, which can be recrystallized from water.

| Parameter | Value |

| Starting Material | (-)-2-Acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene |

| Key Reagents | Ozone, Hydrogen Peroxide, Formic Acid |

| Solvent | Ethyl Acetate |

| Temperature | -78 °C to 50 °C |

| Reaction Time | ~4 hours |

| Yield | ~60-70% |

Step 4 & 5: Conversion to (+)-trans-Chrysanthemic Acid

The conversion of (+)-cis-homocaronic acid to (+)-trans-chrysanthemic acid is a multi-step process that involves the formation of a lactone, followed by esterification and stereochemical inversion.

Experimental Protocol:

(+)-cis-Homocaronic acid is first converted to its anhydride by treatment with acetic anhydride. The anhydride is then reacted with methylmagnesium iodide to give (-)-dihydrochrysanthemolactone. This lactone is then treated with a strong base, such as sodium ethoxide in ethanol, to open the lactone ring and form the ethyl ester of cis-chrysanthemic acid. Finally, the cis-ester is isomerized to the more stable trans-ester by heating with a catalytic amount of sodium ethoxide. Saponification of the trans-ester with aqueous sodium hydroxide, followed by acidification, yields (+)-trans-chrysanthemic acid.

| Parameter | Value |

| Starting Material | (+)-cis-Homocaronic Acid |

| Key Intermediates | (-)-Dihydrochrysanthemolactone, Ethyl cis-chrysanthemate |

| Key Reagents | Acetic Anhydride, Methylmagnesium Iodide, Sodium Ethoxide, Sodium Hydroxide |

| Overall Yield from Homocaronic Acid | ~40-50% |

Alternative Synthetic Route

An alternative route involves the initial transformation of 3-carene to 4-acetyl-2-carene. This intermediate then undergoes methylation, ozonolysis, and lead tetraacetate oxidation to yield cis-dihydrochrysanthemolactone, which can be further converted to this compound.[1]

Workflow for the Alternative Route

Caption: Alternative synthetic workflow from (+)-3-Carene to (+)-trans-Chrysanthemic Acid.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| 1 | (+)-3-Carene | 2,2-Dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde | 90-95 (crude) |

| 2 | 2,2-Dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde | (-)-2-Acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene | 75-80 |

| 3 | (-)-2-Acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene | (+)-cis-Homocaronic Acid | 60-70 |

| 4 & 5 | (+)-cis-Homocaronic Acid | (+)-trans-Chrysanthemic Acid | 40-50 |

Conclusion

The synthesis of this compound from (+)-3-carene via ozonolysis represents a viable and stereospecific method for the production of this important industrial chemical. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, agrochemicals, and drug development. Further optimization of reaction conditions and exploration of alternative catalytic systems may lead to even more efficient and sustainable synthetic routes.

References

Total Synthesis Strategies for Chrysanthemic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core total synthesis strategies for chrysanthemic acid, a critical component of pyrethroid insecticides. The document details various synthetic routes, including industrial processes, classic named reactions, and modern asymmetric approaches. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Core Synthetic Strategies and Mechanistic Insights

The total synthesis of this compound, a chiral cyclopropane-containing monoterpenoid, has been a subject of extensive research due to its importance in the agrochemical industry. The primary challenge lies in the stereoselective construction of the cyclopropane ring with the correct relative and absolute stereochemistry. The most biologically active isomer is the (+)-trans-chrysanthemic acid. Various strategies have been developed, ranging from classical methods to modern catalytic asymmetric syntheses.

Industrial Synthesis and Classical Approaches

The industrial production of this compound has historically relied on the cyclopropanation of 2,5-dimethyl-2,4-hexadiene.[1] One of the earliest methods, the Staudinger synthesis , involves the reaction of a diazo compound with an olefin. While historically significant, the use of unstable diazoacetates on an industrial scale presents safety challenges.[2]

The Martel and Huynh synthesis provides a convergent and adaptable route that is suitable for undergraduate laboratory settings and illustrates fundamental organic chemistry principles.[3][4] This multi-step synthesis utilizes readily available starting materials and introduces key techniques such as working under inert atmospheres and vacuum distillation.[3]

Asymmetric Synthesis and Stereoselective Strategies

Modern synthetic efforts have focused on developing highly stereoselective methods to produce enantiomerically pure this compound. Asymmetric cyclopropanation reactions, often catalyzed by transition metals, have proven to be highly effective.

The Aratani catalyst , a chiral salicylaldimine-copper complex, is a key development in the asymmetric synthesis of chrysanthemates.[5] This catalyst facilitates the reaction of a diazoacetate with a diene to produce optically active cyclopropanecarboxylates with high enantioselectivity. The mechanism involves the formation of a chiral copper carbenoid intermediate, which then undergoes cyclopropanation.

Other stereoselective approaches involve the reduction of an intermediate allenic cyclopropane, which can provide high yields of the desired trans-chrysanthemyl alcohol, a precursor to trans-chrysanthemic acid.[6]

Quantitative Data on Synthetic Strategies

The efficiency of various synthetic routes to this compound can be compared based on key metrics such as overall yield, number of steps, and stereoselectivity. The following table summarizes available quantitative data for several notable syntheses.

| Synthesis Strategy | Key Reaction | Number of Steps | Overall Yield (%) | trans:cis Ratio | Enantiomeric Excess (ee %) | Reference |

| Industrial Process (Typical) | Diazoacetate Cyclopropanation | ~2-3 | Moderate to High | Variable, often requires separation | Racemic (requires resolution) | [1][2] |

| Martel and Huynh | Convergent, multi-step | 8 | ~60% (average per step) | Not specified | Racemic | [3] |

| Aratani Asymmetric Synthesis | Copper-Catalyzed Cyclopropanation | ~2-3 | High | High | >90% for (+)-trans isomer | [5] |

| Mills, Murray, and Raphael | Allenic Cyclopropane Reduction | 3 | High | Highly trans-selective | Racemic | |

| Optical Resolution | Diastereomeric Salt Formation | 1 (post-synthesis) | ~40-57% (recovery of desired enantiomer) | 98:2 | ~96% for (+)-trans isomer | [7] |

Detailed Experimental Protocols

Asymmetric Cyclopropanation using an Aratani-type Catalyst

This protocol is a general representation based on the principles of the Aratani synthesis for the asymmetric cyclopropanation to form a this compound ester.

Reaction: Asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate catalyzed by a chiral copper-salicylaldimine complex.

Materials:

-

Chiral salicylaldimine ligand

-

Copper(I) or Copper(II) salt (e.g., Cu(acac)₂, CuOTf)

-

2,5-dimethyl-2,4-hexadiene

-

Alkyl diazoacetate (e.g., ethyl diazoacetate)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve the chiral salicylaldimine ligand and the copper salt in the anhydrous solvent.

-

Stir the mixture at room temperature for 1-2 hours to form the chiral copper catalyst complex.

-

Add 2,5-dimethyl-2,4-hexadiene to the reaction mixture.

-

Cool the mixture to the desired reaction temperature (typically between 0 °C and room temperature).

-

Slowly add the alkyl diazoacetate, dissolved in the anhydrous solvent, to the reaction mixture via the dropping funnel over a period of 2-4 hours. Maintain the reaction temperature throughout the addition.

-

After the addition is complete, allow the reaction to stir for an additional 12-24 hours at the same temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a small amount of acetic acid.

-

Filter the reaction mixture through a pad of silica gel or celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound ester.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., saponification with NaOH or KOH followed by acidification).[8]

Martel and Huynh Synthesis: Key Cyclopropanation Step

This protocol outlines a key step in the convergent synthesis of this compound as reported by Martel and Huynh, which is often adapted for educational purposes.

Reaction: Base-mediated cyclopropanation.

Materials:

-

Appropriate precursor molecule (e.g., a γ-lactone or a related ester)

-

Strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Suspend the strong base (e.g., sodium hydride) in the anhydrous solvent.

-

Dissolve the precursor molecule in the anhydrous solvent and add it to the dropping funnel.

-

Slowly add the precursor solution to the base suspension at a controlled temperature (often 0 °C to room temperature).

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours, as determined by TLC monitoring.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude cyclopropanated product.

-

Purify the product by crystallization or column chromatography.

Visualizations of Synthetic Pathways

Retrosynthetic Analysis of this compound

Caption: Retrosynthetic analysis of this compound.

Asymmetric Synthesis Workflow via Aratani Catalyst

Caption: Asymmetric synthesis of (+)-trans-chrysanthemic acid.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of trans-chrysanthemic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A stereoselective synthesis of trans-chrysanthemic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. US6268525B1 - Process for producing optically active this compound - Google Patents [patents.google.com]

- 8. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Chrysanthemic Acid

These application notes provide detailed methodologies for the quantitative analysis of chrysanthemic acid using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Analytical Methods Overview

This compound and its esters, collectively known as pyrethroids, are widely used as insecticides.[1] Accurate quantification of this compound is crucial for quality control, environmental monitoring, and toxicological studies. The two primary analytical techniques employed for this purpose are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

-

Gas Chromatography (GC): This technique is highly suitable for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is typically required to convert it into a more volatile form, such as a methyl or silyl ester.[2][3][4] GC offers excellent separation of isomers and high sensitivity, especially when coupled with a mass spectrometer.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. Reversed-phase HPLC with a C18 column is commonly used for the analysis of organic acids.[6][7][8] This method allows for the direct analysis of this compound without the need for derivatization, simplifying sample preparation.[9]

Gas Chromatography (GC) Method

Application Note

This GC method is designed for the quantification of this compound in various samples, including technical-grade materials and environmental matrices. The protocol involves a derivatization step to convert this compound into its methyl ester, which is then analyzed by GC-MS. This method provides high sensitivity and selectivity, allowing for the accurate determination of this compound concentration.

Experimental Protocol

1. Sample Preparation (from Soil)

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of a suitable extraction solvent (e.g., acetone:hexane 1:1 v/v).

-

Vortex the mixture for 5 minutes and then sonicate for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process (steps 2-5) twice more and combine the supernatants.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of toluene for the derivatization step.

2. Derivatization: Esterification with BF₃-Methanol

-

To the 1 mL of sample extract in toluene, add 2 mL of 14% boron trifluoride (BF₃) in methanol.[2]

-

Seal the vial and heat at 60°C for 30 minutes in a heating block.[2]

-

After cooling to room temperature, add 5 mL of saturated sodium chloride solution.

-

Extract the methyl ester of this compound by adding 5 mL of hexane and vortexing for 1 minute.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

3. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injector | Splitless mode, 250°C |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions for this compound methyl ester (e.g., m/z 182, 123, 107) |

Quantitative Data

The following table summarizes representative validation parameters for the GC-MS analysis of organic acids. Specific values for this compound may vary depending on the matrix and instrumentation.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg |

| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/kg |

| Recovery (%) | 85 - 110% |

| Precision (%RSD) | < 15% |

Experimental Workflow Diagram

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This HPLC method provides a direct and reliable approach for the quantification of this compound in various samples. The method utilizes a reversed-phase C18 column and UV detection, eliminating the need for a derivatization step. This protocol is suitable for routine analysis in quality control and research laboratories.

Experimental Protocol

1. Sample Preparation (from a technical grade sample)

-

Accurately weigh approximately 100 mg of the technical grade this compound sample into a 100 mL volumetric flask.

-

Dissolve the sample in methanol and make up to the mark with the same solvent.

-

Sonicate the solution for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

2. HPLC-UV Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Quantitative Data

The following table presents typical validation parameters for the HPLC-UV analysis of organic acids.[6][7][9][10] These values can serve as a benchmark for the quantification of this compound.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

| Recovery (%) | 95 - 105% |

| Precision (%RSD) | < 5% |

Experimental Workflow Diagram

References

- 1. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The this compound moiety - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. scispace.com [scispace.com]

- 8. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]